molecular formula C10H15N5 B13636391 4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine

4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine

Cat. No.: B13636391
M. Wt: 205.26 g/mol
InChI Key: AZMZNWMCMBINHX-UHFFFAOYSA-N
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Description

4-Isobutyl-1H,1'H-[3,4'-bipyrazol]-5-amine is a bipyrazole derivative featuring a 3,4'-linked pyrazole core substituted with an isobutyl group at the 4-position and an amine at the 5-position. Bipyrazole scaffolds are valued in medicinal and coordination chemistry due to their structural rigidity, hydrogen-bonding capabilities, and versatility in forming metal complexes.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

4-(2-methylpropyl)-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-6(2)3-8-9(14-15-10(8)11)7-4-12-13-5-7/h4-6H,3H2,1-2H3,(H,12,13)(H3,11,14,15)

InChI Key

AZMZNWMCMBINHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of isovaleric aldehyde with various CH acids in the presence of amines . This method allows for the formation of isobutyl-substituted pyrazoles under controlled conditions.

Industrial Production Methods

Industrial production methods for 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The isobutyl group distinguishes 4-Isobutyl-1H,1'H-[3,4'-bipyrazol]-5-amine from structurally similar compounds. Key comparisons include:

Compound Name Substituents CAS Number Purity Key Properties/Applications Reference
1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine Methyl at 1-position 1339906-24-9 95% Antimicrobial ligand precursor
4-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-5-amine Ethyl at 4-position, methyl at 5' 1212424-47-9 98% Discontinued; potential bioactivity
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine Methyl at 1', 4,4'-linkage 21230-50-2 N/A Lower structural similarity (0.91)
4-Isobutyl-1H,2'H-[3,3'-bipyrazol]-5-amine Isobutyl at 4, 3,3'-linkage 1350479-35-4 97% Alternative regiochemistry

Key Observations :

  • Regiochemistry : 3,4'-linked bipyrazoles (target compound) exhibit distinct electronic environments compared to 4,4'- or 3,3'-linked isomers, affecting coordination behavior and hydrogen-bonding networks .

Structural Characterization

Single-crystal X-ray diffraction (SHELX-refined) confirms the planar geometry and intramolecular hydrogen bonds in bipyrazoles like ATDT and ATNT . For this compound, similar analyses would elucidate conformational flexibility and non-covalent interactions critical for drug design.

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